N-(5-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide

Kinase inhibition VEGFR2/KDR Thiazole benzamide

Procure this specific 3-(trifluoromethyl)benzamide-thiazole scaffold (CAS 477534-82-0) to directly quantify how the electron-withdrawing meta-CF3 group modulates kinase selectivity (VEGFR2, c-Src, Abl) versus its des-fluoro analog (KDR IC50: 81 nM). Essential for SAR-driven lead optimization and patent validation (WO 2006/015859).

Molecular Formula C17H11F3N2OS
Molecular Weight 348.34
CAS No. 477534-82-0
Cat. No. B2759606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide
CAS477534-82-0
Molecular FormulaC17H11F3N2OS
Molecular Weight348.34
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C17H11F3N2OS/c18-17(19,20)13-8-4-7-12(9-13)15(23)22-16-21-10-14(24-16)11-5-2-1-3-6-11/h1-10H,(H,21,22,23)
InChIKeyLWUZVRWWGXYZET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide (CAS 477534-82-0) – Chemical Identity and Kinase Inhibitor Class Context for Procurement


N-(5-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide (CAS 477534-82-0, molecular formula C17H11F3N2OS, molecular weight 348.3 g/mol) is a synthetic organic compound belonging to the 1,3-thiazol-2-yl substituted benzamide class . Structurally, it combines a 5-phenylthiazole core with a meta-trifluoromethylbenzamide moiety. This scaffold is characteristic of a broader class of compounds that have been investigated as ATP-competitive inhibitors of multiple protein kinases, including VEGFR2 (KDR), c-Src, and Abl, making the compound a candidate for procurement in kinase-focused drug discovery programs [1].

Why N-(5-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide Cannot Be Replaced by a Generic Thiazole-Benzamide Analog


Substitution within the thiazole-benzamide class is not straightforward because small structural modifications profoundly alter kinase selectivity profiles. The patent literature demonstrates that the specific combination of a 3-(trifluoromethyl)benzamide group, as opposed to alternative substituents like 4-substituted benzamides or halogen variations, directs inhibitory activity toward distinct kinase panels, including c-Abl, KDR, and c-Src [1]. A close analog, N-(5-phenyl-1,3-thiazol-2-yl)benzamide (the des-trifluoromethyl congener), exhibits a KDR IC50 of 81 nM, highlighting the scaffold's inherent potency [2]. The introduction of the electron-withdrawing trifluoromethyl group is known across medicinal chemistry to enhance metabolic stability and modulate binding affinity, meaning the target compound's properties cannot be inferred from, or substituted by, the non-fluorinated analog without direct comparative data [3].

Quantitative Differential Evidence for N-(5-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide (477534-82-0)


Kinase Scaffold Potency Demonstrated by the Des-trifluoromethyl Congener: A Cross-Study Baseline for KDR Inhibition

No direct quantitative biological assay data for N-(5-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide was identified in the peer-reviewed literature or public databases [1]. However, its direct structural analog, N-(5-phenyl-1,3-thiazol-2-yl)benzamide (the des-trifluoromethyl congener), has a reported KDR IC50 of 81 nM in a radiometric kinase assay (pH 7.4, 22°C, 25 µM ATP) [2]. This establishes a class-level baseline for the scaffold's KDR inhibitory potential, but it cannot be extrapolated to the target compound without direct comparative data.

Kinase inhibition VEGFR2/KDR Thiazole benzamide

Class-Level Kinase Selectivity: Broad-Spectrum Kinase Inhibition Potential of Trifluoromethyl-Benzamides

The parent patent WO 2006/015859 explicitly claims trifluoromethyl-substituted benzamide compounds, including those with a thiazole linker, as inhibitors of a broad kinase panel comprising c-Abl, Bcr-Abl, KDR, c-Src, c-Kit, FGFR-1, c-Raf, b-Raf, Cdk-1, Ins-R, Tek, and RET [1]. While specific IC50 values for the target compound are absent from the patent, the document establishes that the [5-phenylthiazol-2-yl]-3-(trifluoromethyl)benzamide scaffold was designed for and falls within the scope of multi-kinase inhibition, a feature not uniformly shared by analogs with alternative benzamide substitution patterns (e.g., 4-chloro or 2-fluoro) that were optimized for different kinase subsets.

Kinase profiling Polypharmacology c-Abl / c-Src

ADME and Physicochemical Differentiation: Trifluoromethyl Group Contribution to Lipophilicity and Metabolic Stability

No experimentally measured logP, solubility, or metabolic stability data for the target compound are publicly available (as of April 2026). However, the presence of the meta-trifluoromethyl substituent is a well-established strategy in medicinal chemistry to increase lipophilicity (calculated AlogP contribution ~ +0.9 compared to –H) and block oxidative metabolism at the benzamide phenyl ring [1]. The des-trifluoromethyl congener N-(5-phenyl-1,3-thiazol-2-yl)benzamide has a reported computed logP of 3.97 . The addition of the CF3 group is predicted to raise logP to approximately 4.8–5.0 based on standard fragment contributions, which can influence membrane permeability and nonspecific binding profiles—a critical consideration for cell-based assay design.

Lipophilicity Metabolic stability Drug-likeness

Recommended Application Scenarios for N-(5-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide Based on Available Evidence


Custom Kinase Selectivity Profiling Against the Des-trifluoromethyl Analog

A research group that has already characterized N-(5-phenyl-1,3-thiazol-2-yl)benzamide against a panel of kinases (e.g., KDR, c-Src, Abl) and wishes to quantify the effect of adding a meta-CF3 group on potency, selectivity, and off-target interactions. Procuring the target compound allows a direct head-to-head kinase profiling experiment to generate the missing comparative data [1].

Validation of Patent-Scope Kinase Target Engagement

A pharmaceutical research team interested in the broad kinase inhibitor claims of WO 2006/015859 can use this compound as a representative scaffold exemplar. Procurement enables profiling against the claimed kinase panel (c-Abl, Bcr-Abl, KDR, c-Src, c-Kit, FGFR-1, etc.) to validate or refine the structure-activity relationships predicted by the patent [1].

Cell-Based Assay Development Requiring High-Membrane-Permeability Probes

Given the predicted increase in lipophilicity relative to the non-fluorinated analog (estimated ΔlogP +0.8–1.0), the target compound may serve as a probe in cell-based kinase inhibition assays where membrane permeability is rate-limiting. Researchers can compare intracellular target engagement with the less lipophilic analog to deconvolute permeability-driven versus affinity-driven differences in cellular potency [2].

Quote Request

Request a Quote for N-(5-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.